molecular formula C15H25NO B14647407 2-Decyl-1-oxo-1lambda~5~-pyridine CAS No. 55142-05-7

2-Decyl-1-oxo-1lambda~5~-pyridine

Cat. No.: B14647407
CAS No.: 55142-05-7
M. Wt: 235.36 g/mol
InChI Key: XMAAHVNXUIYSOV-UHFFFAOYSA-N
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Description

The compounds listed across the evidence (2017 Catalog of Pyridine Compounds) are pyridine derivatives with diverse functional groups and substituents. Examples include:

  • tert-Butyl carbamates (e.g., HB273, HB614)
  • Halogenated pyridines (e.g., 5-Chloro-2,3-dimethoxypyridin-4-ol , 6-Bromo-2,3-dichloropyridine )
  • Methoxy and hydroxy derivatives (e.g., 2,3,6-Trimethoxypyridin-4-ol , N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide )

These compounds vary in molecular weight (163.99–436.38 g/mol) and pricing ($356–$6,000 per 25 g), reflecting differences in synthesis complexity and demand .

Properties

CAS No.

55142-05-7

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

2-decyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C15H25NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)17/h10-11,13-14H,2-9,12H2,1H3

InChI Key

XMAAHVNXUIYSOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=CC=[N+]1[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-Decyl-1-oxo-1lambda~5~-pyridine can be achieved through several synthetic routes. One common method involves the reaction of pyridine N-oxides with decyl halides under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often include purification steps such as distillation or recrystallization to obtain the pure compound .

Chemical Reactions Analysis

2-Decyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium or nickel. Major products formed from these reactions include various substituted pyridines and pyridine N-oxides .

Scientific Research Applications

2-Decyl-1-oxo-1lambda~5~-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Decyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of key cellular processes. For example, its antiproliferative activity may be due to its ability to interfere with DNA synthesis or cell division pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through multiple mechanisms .

Comparison with Similar Compounds

Hypothetical Comparison with 2-Decyl-1-oxo-1lambda~5~-pyridine

While the target compound is absent in the evidence, a theoretical comparison can be inferred based on structural analogs:

Structural Features

  • This compound : Likely contains a decyl (10-carbon) chain at the 2-position and a sulfoximide group (1-oxo-1λ⁵-pyridine).
  • Evidence Compounds : Most feature smaller substituents (e.g., tert-butyl, chloro) and lack sulfoximide or long alkyl chains.

Molecular Weight and Complexity

  • The decyl chain in the target compound would significantly increase its molecular weight compared to derivatives like 5-Chloro-2,3-dimethoxypyridin-4-ol (189.60 g/mol ) or N-(5-fluoro-3-hydroxypyridin-2-yl)pivalamide (212.22 g/mol ).
  • Higher molecular weight might correlate with increased synthesis cost, though pricing in the evidence is standardized ($400–$6,000 per 25 g) regardless of structure .

Functional Group Reactivity

  • Sulfoximide groups (1-oxo-1λ⁵-pyridine) are rare in the evidence. Most compounds have carbamates, aldehydes, or halogens, which are more reactive in cross-coupling or nucleophilic substitution reactions .

Limitations of the Evidence

  • Structural Disparities : The evidence compounds lack sulfoximide and long alkyl chains, making direct comparisons speculative.

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